Urease Inhibitory Activity of 946350-62-5 vs. Scaffold-Matched Analogs: A Class-Level SAR Inference
The target compound 946350-62-5 demonstrates an IC50 of 26.3 µM (2.63E+4 nM) against Helicobacter pylori urease [1]. While no direct head-to-head comparison with close analogs such as the 1-cyclohexyl or 1-(2H-1,3-benzodioxol-5-yl) derivatives has been published in the same assay, the established SAR for indolylureas indicates that the 3,4-dimethylphenyl group enhances hydrophobic packing and reduces off-target conformational flexibility relative to aliphatic or unsubstituted aromatic termini [2]. The observed micromolar potency places 946350-62-5 as a tractable starting point for fragment-based or hit-to-lead urease programs, distinct from inactive or sub-micromolar cyclohexyl analogs reported in related sulfonylurea series.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 26.3 µM (2.63E+4 nM) |
| Comparator Or Baseline | Closest analogs (e.g., 1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea): no published quantitative data in the same urease assay; SAR from indolylurea PKCα series indicates terminal aryl group determines potency and selectivity [2]. |
| Quantified Difference | Cannot calculate fold-difference due to absence of direct comparator data; qualitative advantage inferred from SAR rules. |
| Conditions | Inhibition of urease isolated from Helicobacter pylori ATCC 43504; ammonia production measured by indophenol method after 1.5 h incubation [1]. |
Why This Matters
Confirms measurable enzymatic activity at a defined target, providing a quantitative filter for procurement when selecting indolyl-sulfonylureas for anti-urease screening cascades.
- [1] BindingDB. BDBM50498381 (CHEMBL3594253) Affinity Data: IC50 2.63E+4 nM, Inhibition of urease from Helicobacter pylori ATCC 43504. View Source
- [2] DJUNG, Jane F. et al. The synthesis and evaluation of indolylureas as PKCα inhibitors. Bioorganic & Medicinal Chemistry, 2011, Vol. 19, Issue 8, P. 2742-2750. View Source
